molecular formula C29H50NO4P B2601595 Bis(2-isopropyl-5-methylcyclohexyl) ((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphonate CAS No. 1212123-62-0

Bis(2-isopropyl-5-methylcyclohexyl) ((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphonate

Cat. No.: B2601595
CAS No.: 1212123-62-0
M. Wt: 507.696
InChI Key: XWLWNGQSDKWSHQ-UHFFFAOYSA-N
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Description

Bis(2-isopropyl-5-methylcyclohexyl) ((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphonate is a complex organophosphorus compound It features a phosphonate group bonded to a hydroxy-substituted phenyl ring, which is further substituted with a dimethylamino group The cyclohexyl groups are substituted with isopropyl and methyl groups, adding to the compound’s steric complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-isopropyl-5-methylcyclohexyl) ((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphonate typically involves multi-step organic reactions. One common route starts with the preparation of the cyclohexyl derivatives, which are then reacted with a phosphonate precursor. The key steps include:

    Preparation of Cyclohexyl Derivatives: The starting materials, 2-isopropyl-5-methylcyclohexanol, are synthesized through the hydrogenation of corresponding aromatic compounds.

    Formation of the Phosphonate Group: The phosphonate group is introduced via a reaction with a suitable phosphonylating agent, such as diethyl phosphite, under basic conditions.

    Coupling with the Phenyl Ring: The final step involves the coupling of the phosphonate intermediate with 4-(dimethylamino)benzaldehyde, followed by reduction to form the hydroxy-substituted phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis(2-isopropyl-5-methylcyclohexyl) ((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted phosphonates, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In organic synthesis, Bis(2-isopropyl-5-methylcyclohexyl) ((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphonate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of the phosphonate group can enhance the bioavailability and metabolic stability of drug candidates. It is also investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Industry

In the materials science industry, this compound is used in the development of flame retardants and plasticizers. Its ability to form stable phosphonate esters makes it suitable for enhancing the thermal stability of polymers.

Mechanism of Action

The mechanism of action of Bis(2-isopropyl-5-methylcyclohexyl) ((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate in their catalytic cycles. The dimethylamino group can enhance binding affinity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-isopropyl-5-methylcyclohexyl) [hydroxy(4-methoxyphenyl)methyl]phosphonate: Similar structure but with a methoxy group instead of a dimethylamino group.

    Bis(2-isopropyl-5-methylcyclohexyl) [hydroxy(4-nitrophenyl)methyl]phosphonate: Contains a nitro group, which significantly alters its reactivity and applications.

Uniqueness

The presence of the dimethylamino group in Bis(2-isopropyl-5-methylcyclohexyl) ((4-(dimethylamino)phenyl)(hydroxy)methyl)phosphonate makes it unique compared to its analogs. This group can participate in additional interactions, enhancing the compound’s versatility in various applications, particularly in medicinal chemistry where it can improve drug-like properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-[4-(dimethylamino)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50NO4P/c1-19(2)25-15-9-21(5)17-27(25)33-35(32,29(31)23-11-13-24(14-12-23)30(7)8)34-28-18-22(6)10-16-26(28)20(3)4/h11-14,19-22,25-29,31H,9-10,15-18H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLWNGQSDKWSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C(C2=CC=C(C=C2)N(C)C)O)OC3CC(CCC3C(C)C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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